molecular formula C16H13ClN2O2 B1525835 Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate CAS No. 1020253-32-0

Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate

Cat. No. B1525835
CAS RN: 1020253-32-0
M. Wt: 300.74 g/mol
InChI Key: LQCSLQSTWKZSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridines can be synthesized from 2-aminopyridines and acetophenones, which is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

Scientific Research Applications

Future Directions

Imidazo[1,5-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . Therefore, the future directions in the research and development of these compounds could involve exploring their potential uses in new therapeutic areas, improving their synthesis methods, and investigating their mechanisms of action .

properties

IUPAC Name

methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-21-16(20)15-13-8-4-5-9-19(13)14(18-15)10-11-6-2-3-7-12(11)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCSLQSTWKZSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2C(=N1)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 2
Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 5
Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.